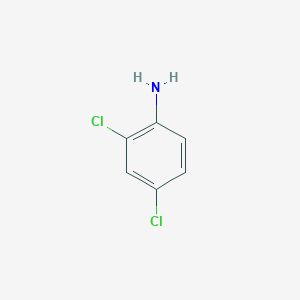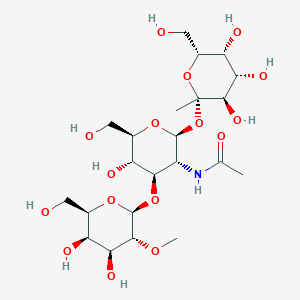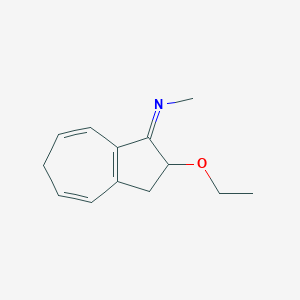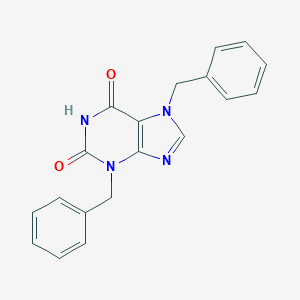
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C19H16N4O2 . It falls under the category of heterocyclic organic compounds .
Synthesis Analysis
The synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione and its derivatives has been reported in several studies . For instance, one study synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Another study reported the use of benzyl protection in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones .Molecular Structure Analysis
The molecular structure of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is characterized by a molecular weight of 332.4 g/mol . The InChI string representation of its structure isInChI=1S/C19H16N4O2/c24-18-16-17 (20-13-22 (16)11-14-7-3-1-4-8-14)23 (19 (25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2, (H,21,24,25) . The compound has a topological polar surface area of 67.2 Ų and a complexity of 500 . Physical And Chemical Properties Analysis
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione has a density of 1.3±0.1 g/cm³ and a molar refractivity of 95.6±0.5 cm³ . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has an ACD/LogP value of 2.73 and an ACD/LogD (pH 7.4) value of 2.81 .Wissenschaftliche Forschungsanwendungen
Inhibitory Activities and Drug Design
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives have been explored for their potent inhibitory activities, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds are characterized and evaluated for their moderate to good inhibitory activities against DPP-IV, with some compounds showing comparable activity to known controls such as Sitagliptin. The structure-activity relationship of these derivatives is discussed to understand their potential as therapeutic agents (Didunyemi Mo et al., 2015).
Dual PDE4/7 Inhibitors with Anti-inflammatory Activity
Novel butanehydrazide derivatives of purine-2,6-dione have been designed and synthesized as dual PDE4B and PDE7A isoenzyme inhibitors. These compounds exhibit potent inhibitory activities and have potential anti-inflammatory effects by significantly reducing proinflammatory cytokines in vivo. Docking studies highlight the critical role of specific substituents for their dual inhibitory properties (G. Chłoń-Rzepa et al., 2018).
Structural Studies and Molecular Interactions
The crystal structure and molecular interactions of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives have been studied to understand their binding and functional mechanisms. For example, the crystal structure of theophylline monohydrate, a related compound, reveals the formation of infinite chains through hydrogen-bonded structures, providing insights into its molecular arrangements (Changquan Calvin Sun et al., 2002).
Biosensing and Diagnostic Applications
Xanthine, a structurally related compound to 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, has been the focus of biosensing methods for its determination, relevant in food industries and clinical diagnosis for metabolic disorders. Immobilized xanthine oxidase (XOD) based biosensors have emerged as tools for the rapid and sensitive detection of xanthine, indicating their potential in diagnostic applications (C. Pundir & R. Devi, 2014).
Eigenschaften
IUPAC Name |
3,7-dibenzylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANCBOGUXSDSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325665 |
Source


|
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
CAS RN |
139927-86-9 |
Source


|
| Record name | 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139927-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

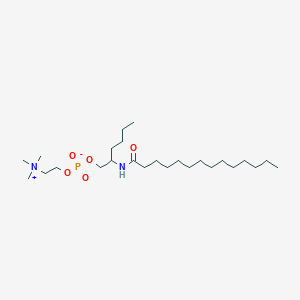
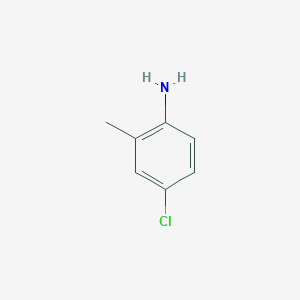
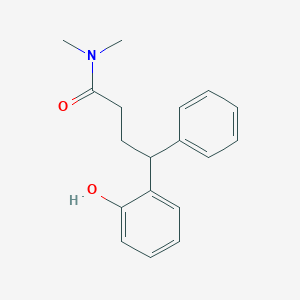
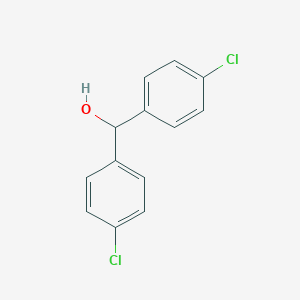
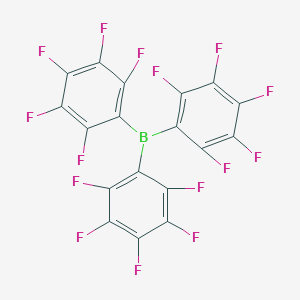
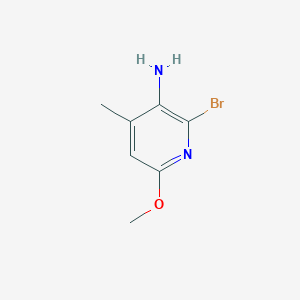
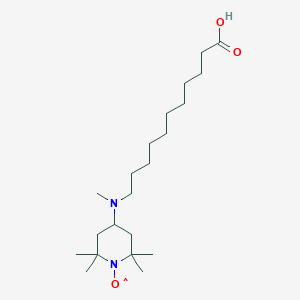
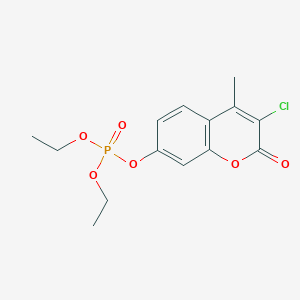

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
